5-Bromo-2-fluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWKOCXRCRSMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951845 | |

| Record name | 5-Bromo-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2924-09-6 | |

| Record name | 5-Bromo-2-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2924-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-fluoroaniline: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 5-Bromo-2-fluoroaniline, a key intermediate in the synthesis of a wide range of organic molecules. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in pharmaceutical and agrochemical development. Safety and handling information is also provided to ensure its proper use in a laboratory and industrial setting.

Chemical Structure and Identifiers

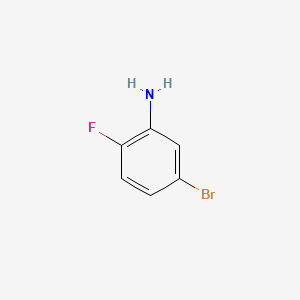

This compound is a substituted aniline compound featuring both a bromine and a fluorine atom on the benzene ring. These halogen substitutions are crucial to its reactivity and utility as a chemical building block.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrFN | [1][2] |

| Molecular Weight | 190.01 g/mol | [1] |

| CAS Number | 2924-09-6 | [1][2] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 33-35 °C | [3] |

| Boiling Point | 105 °C at 12 mmHg | |

| Density | 1.694 g/cm³ (predicted) | |

| Solubility | Slightly soluble in water | |

| pKa | 2.13 (predicted) | |

| Vapor Pressure | 0.0843 mmHg at 25°C | [4] |

| InChI Key | ADWKOCXRCRSMLQ-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1Br)N)F | [1] |

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the reduction of the corresponding nitro compound, 4-bromo-1-fluoro-2-nitrobenzene. This transformation can be achieved through various methods, including catalytic hydrogenation or, more commonly in a laboratory setting, using a reducing metal in an acidic medium.

Experimental Protocol: Synthesis via Iron Reduction

A widely used and effective method for the preparation of this compound is the reduction of 4-bromo-1-fluoro-2-nitrobenzene using iron powder in the presence of an acid, such as acetic acid or ammonium chloride.

Materials:

-

4-Bromo-1-fluoro-2-nitrobenzene

-

Iron powder

-

Ethanol (95%)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

Procedure:

-

Dissolve 4-bromo-1-fluoro-2-nitrobenzene in 95% ethanol.

-

In a separate reaction vessel, prepare a mixture of iron powder and a saturated aqueous solution of ammonium chloride.

-

Add the ethanolic solution of the nitro compound to the iron/ammonium chloride mixture.

-

Heat the reaction mixture to 70°C and stir vigorously for approximately 24 hours. The reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Perform a liquid-liquid extraction of the residue with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and filter.

-

Remove the ethyl acetate under reduced pressure to yield the crude this compound.

-

For higher purity, the product can be further purified by vacuum distillation or recrystallization.

This procedure typically affords the desired product in high yield.

Reactivity and Key Reactions

The chemical reactivity of this compound is characterized by the presence of the amino group and the two halogen substituents. The amino group can undergo typical reactions such as diazotization, acylation, and alkylation. The bromine atom, being a good leaving group, makes this compound an excellent substrate for various cross-coupling reactions, which are fundamental in modern organic synthesis and drug discovery.

-

Suzuki Coupling: The bromine atom can be readily displaced in palladium-catalyzed Suzuki cross-coupling reactions with boronic acids or their derivatives. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of complex biaryl structures.

-

Buchwald-Hartwig Amination: this compound can also participate in Buchwald-Hartwig amination reactions, where the bromine atom is substituted with a nitrogen-containing nucleophile. This reaction is a powerful tool for the construction of carbon-nitrogen bonds, which are prevalent in many pharmaceutical compounds.

Applications

This compound is a versatile intermediate with significant applications in several key industrial sectors.

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[2] Its unique substitution pattern allows for the introduction of specific functionalities that can modulate the biological activity of a target molecule. It is particularly valuable in the development of:

-

Anticancer Agents: The structural motif of this compound is found in several kinase inhibitors and other targeted cancer therapies.[2]

-

Antibiotics: It is used in the synthesis of novel antibiotic candidates.[2]

-

Neurotherapeutics: It has been utilized in the development of ligands for ionotropic glutamate receptors, which are implicated in neurodegenerative diseases.[5]

Agrochemicals

In the agrochemical industry, this compound is employed in the synthesis of modern crop protection agents.[2][6] Its incorporation into pesticide and herbicide molecules can lead to products with enhanced efficacy and selectivity, targeting specific pests or weeds while minimizing harm to non-target organisms and the environment.[2]

Material Science

The reactivity of this compound also makes it a valuable component in the field of material science. It is used in the production of:

-

Specialty Polymers and Coatings: Its integration into polymer backbones can impart desirable properties such as improved chemical resistance and durability.[2]

-

Dyes and Pigments: It serves as an intermediate in the synthesis of various dyes and pigments.[2]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Skin Irritation: Causes skin irritation.[7]

-

Eye Irritation: Causes serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat and other protective clothing as appropriate.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant importance, particularly in the fields of drug development and agrochemicals. Its unique structural features and reactivity make it a valuable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and industrial applications.

References

- 1. aksci.com [aksci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. capotchem.cn [capotchem.cn]

- 4. This compound | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. This compound | 2924-09-6 | FB32855 | Biosynth [biosynth.com]

- 7. fishersci.com [fishersci.com]

5-Bromo-2-fluoroaniline (CAS: 2924-09-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-2-fluoroaniline (CAS number 2924-09-6), a key chemical intermediate in the pharmaceutical industry. This document consolidates essential information on its chemical and physical properties, safety and handling, spectroscopic data, and a detailed experimental protocol for its synthesis, presented for easy access and application in research and development.

Core Chemical Information

This compound is an aromatic amine containing both bromine and fluorine substituents on the benzene ring.[1] Its unique structure makes it a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2]

Structure:

Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFN | [2][3] |

| Molecular Weight | 190.01 g/mol | [2][3] |

| Appearance | White or Colorless to Yellow to Orange solid/powder/lump/liquid | [2] |

| Melting Point | 27 °C | [2][4][5] |

| Boiling Point | 105 °C at 12 mmHg | [2][4][5] |

| Density | 1.694 g/cm³ (Predicted) | [2][4] |

| Flash Point | 27 °C | [2][5] |

| Water Solubility | Slightly soluble | [2][4][5][6] |

| pKa | 2.13 ± 0.10 (Predicted) | [2][5] |

| Refractive Index | 1.596 | [2] |

| Vapor Pressure | 0.0843 mmHg at 25°C | [2][4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting. The GHS classification indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[7]

GHS Hazard Information:

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation |

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

-

Storage: Keep in a dark place under an inert atmosphere at room temperature.[2][8] The compound is noted to be air-sensitive.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive dataset is best obtained from the specific batch in use, general information is available.

| Spectroscopic Technique | Data Availability |

| ¹H NMR | Spectra available from sources such as PubChem.[3] |

| ¹³C NMR | Data available from suppliers like Pharmaffiliates.[9] |

| FTIR | Data available from suppliers like Pharmaffiliates.[9] |

| Mass Spectrometry | Data available from suppliers like BLD Pharm.[8] |

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound from 4-bromo-1-fluoro-2-nitrobenzene, a common laboratory-scale preparation.[6]

Reaction Scheme:

Synthesis of this compound.

Materials:

-

4-Bromo-1-fluoro-2-nitrobenzene (starting material)

-

Iron powder

-

Saturated aqueous ammonium chloride solution

-

95% Ethanol

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-1-fluoro-2-nitrobenzene (e.g., 698 g) in 95% ethanol (e.g., 0.90 L).[6]

-

Addition of Reagents: Add the ethanolic solution to a mixture of powdered iron (e.g., 711 g) and saturated aqueous ammonium chloride (e.g., 2.0 L).[6]

-

Reaction Conditions: Stir the reaction mixture continuously at 70°C for 24 hours. Monitor the reaction progress by HPLC until the starting material is completely consumed.[6]

-

Work-up:

-

Extraction:

-

Purification:

-

Final Product: Subject the concentrated product to high vacuum for 5 hours to completely remove any residual ethyl acetate, yielding this compound. A yield of approximately 91% can be expected.[6]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[2][6] Its chemical properties and reactive sites allow for its incorporation into larger, more complex molecules, making it a valuable component in the discovery and development of new medications.[2] The presence of both a bromine and a fluorine atom provides unique electronic properties and potential metabolic stability to the final drug candidates. It is used in the synthesis of compounds aimed at treating various diseases and managing symptoms.[2]

Logical Workflow for Quality Control

A typical workflow for ensuring the quality and identity of this compound in a research or manufacturing setting is outlined below.

Quality Control Workflow for this compound.

References

- 1. CAS 2924-09-6: 5-Bromo-2-fluorobenzenamine | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 2924-09-6 [m.chemicalbook.com]

- 6. This compound | 2924-09-6 [chemicalbook.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. 2924-09-6|this compound|BLD Pharm [bldpharm.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic Profile of 5-Bromo-2-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-2-fluoroaniline, a key intermediate in pharmaceutical and chemical synthesis. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound. This document details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on established principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 6.8 - 7.0 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| H-4 | 6.9 - 7.1 | Triplet of doublets (td) | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 |

| H-6 | 7.1 - 7.3 | Doublet of doublets (dd) | J(H-H) ≈ 2-3, J(H-F) ≈ 4-6 |

| -NH₂ | 3.5 - 4.5 | Broad singlet (br s) | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) in a deuterated solvent like CDCl₃ or DMSO-d₆. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C-1 (-NH₂) | 135 - 140 | Doublet, J ≈ 10-15 |

| C-2 (-F) | 150 - 155 | Doublet, J ≈ 230-250 |

| C-3 | 115 - 120 | Doublet, J ≈ 20-25 |

| C-4 | 125 - 130 | Doublet, J ≈ 5-10 |

| C-5 (-Br) | 110 - 115 | Doublet, J ≈ 5-10 |

| C-6 | 120 - 125 | Doublet, J ≈ 2-5 |

Note: The carbon attached to fluorine (C-2) exhibits a large one-bond coupling constant, while other carbons in proximity show smaller couplings.

Table 3: Predicted Key IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3450 - 3500 | Medium |

| N-H Stretch (symmetric) | 3350 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C=C Stretch (aromatic) | 1600 - 1630 | Medium-Strong |

| N-H Bend (scissoring) | 1580 - 1620 | Medium-Strong |

| C-N Stretch (aromatic) | 1250 - 1350 | Strong |

| C-F Stretch | 1200 - 1280 | Strong |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Note: The presence of two distinct N-H stretching bands is characteristic of a primary amine.

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Assignment | Key Features |

| 189/191 | [M]⁺ (Molecular Ion) | Isotopic pattern for one bromine atom (approx. 1:1 ratio). |

| 110 | [M - Br]⁺ | Loss of a bromine radical. |

| 83 | [C₆H₄F]⁺ | Further fragmentation. |

Note: The molecular ion peak will appear as a doublet with a mass difference of 2 Da due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of multiplets and coupling constants.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of -1 to 10 ppm is appropriate.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range of 0 to 200 ppm is standard.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

-

Data Acquisition:

-

Ionization: For EI, a standard electron energy of 70 eV is used. For ESI, the sample solution is infused into the source.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

-

Data Processing: The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Molecular weight and formula of 5-Bromo-2-fluoroaniline

An In-Depth Technical Guide to 5-Bromo-2-fluoroaniline

This guide provides comprehensive technical information on this compound, a versatile chemical intermediate crucial in the development of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a detailed synthesis protocol, and its applications.

Core Properties of this compound

This compound is a substituted aniline featuring bromine and fluorine atoms, which enhance its reactivity and selectivity in various chemical reactions.[1] Its unique structure makes it a valuable building block in organic synthesis.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFN | [1][2][3][4][5] |

| Molecular Weight | 190.01 g/mol | [3][4][6] |

| CAS Number | 2924-09-6 | [1][3] |

| Melting Point | 27-35 °C | [1][2][4][7] |

| Boiling Point | 105 °C @ 12 mmHg | [2][4] |

| Density | 1.694 ± 0.06 g/cm³ (Predicted) | [2][4] |

| pKa | 2.13 ± 0.10 (Predicted) | [2][4] |

| Appearance | White to light yellow crystalline solid/powder | [1][5] |

| Solubility | Slightly soluble in water | [2][4] |

Synthesis of this compound

The following section details a common laboratory-scale protocol for the synthesis of this compound via the reduction of 4-bromo-1-fluoro-2-nitrobenzene.

Experimental Protocol: Reduction of 4-bromo-1-fluoro-2-nitrobenzene

This procedure outlines the synthesis of this compound with a reported yield of approximately 91%.[8]

Materials:

-

4-bromo-1-fluoro-2-nitrobenzene (698 g)

-

95% Ethanol (0.90 L)

-

Powdered Iron (711 g)

-

Saturated aqueous Ammonium Chloride (2.0 L)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

Procedure:

-

Reaction Setup: Dissolve 4-bromo-1-fluoro-2-nitrobenzene (698 g) in 95% ethanol (0.90 L).[8]

-

Initiation: Add this solution to a mixture of powdered iron (711 g) and saturated aqueous ammonium chloride (2.0 L).[8]

-

Reaction: Stir the reaction mixture continuously at 70°C for 24 hours. The reaction progress should be monitored by HPLC until the starting material is completely consumed.[8]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through diatomaceous earth.[8]

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.[8]

-

Extraction: Perform a liquid-liquid extraction on the residue using ethyl acetate (2 L) and water (2 L). Separate the organic and aqueous phases. Extract the aqueous phase again with ethyl acetate (1 L).[8]

-

Purification: Combine all organic phases, wash with water (1 L), and then dry with anhydrous magnesium sulfate. Filter the solution and concentrate the organic phase under reduced pressure.[8]

-

Final Product: Subject the resulting product to high vacuum treatment for 5 hours to completely remove any residual ethyl acetate, yielding 545.76 g (91% yield) of this compound.[8]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its nitro precursor.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of organic compounds. Its applications are primarily centered in the following areas:

-

Pharmaceutical Development: It serves as a crucial building block for synthesizing various pharmaceuticals, including anti-cancer agents and antibiotics.[1] The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

-

Agrochemicals: The compound is utilized in the production of herbicides and pesticides, contributing to the development of new crop protection agents.[1]

-

Material Science: It is used in creating specialty polymers and coatings that require enhanced chemical resistance and durability for industrial applications.[1]

-

Analytical Chemistry: This compound is also employed in developing analytical methods for the detection and quantification of other chemical substances.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 2924-09-6,this compound | lookchem [lookchem.com]

- 5. H61678.14 [thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | 2924-09-6 | FB32855 | Biosynth [biosynth.com]

- 8. This compound | 2924-09-6 [chemicalbook.com]

The Synthetic Versatility of 5-Bromo-2-fluoroaniline: A Technical Guide to its Reactivity and Selectivity

For Immediate Release

[City, State] – December 28, 2025 – 5-Bromo-2-fluoroaniline is a key building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an amino group on a benzene ring, imparts a rich and tunable reactivity. This technical guide provides an in-depth analysis of the reactivity and selectivity of this compound in a variety of chemical transformations, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

This compound serves as a versatile intermediate, primarily due to the differential reactivity of its functional groups. The electron-donating amino group activates the aromatic ring towards electrophilic substitution, while the electron-withdrawing fluorine and bromine atoms modulate this reactivity and provide sites for cross-coupling and nucleophilic substitution reactions. This guide will explore the key reaction classes of this compound, including palladium-catalyzed cross-coupling reactions, electrophilic aromatic substitution, and diazotization-dediazoniation reactions, supported by experimental data and detailed protocols.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of this compound is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond by reacting the aryl bromide with a boronic acid or ester. This reaction is highly valued for its mild conditions and broad functional group tolerance. The C-Br bond of this compound selectively undergoes oxidative addition to the palladium(0) catalyst, leaving the more inert C-F bond intact.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

To a solution of this compound (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) in a mixture of toluene (5 mL) and water (1 mL) is added potassium phosphate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) are then added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling an amine with the aryl bromide. This reaction is a powerful tool for the synthesis of complex anilines and N-heterocycles. Similar to the Suzuki coupling, the reaction selectively occurs at the C-Br bond.

Table 2: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 110 | 18 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 24 | 75-85 |

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

In an oven-dried Schlenk tube, this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol) are combined. The tube is evacuated and backfilled with argon. Toluene (5 mL) and morpholine (1.2 mmol) are then added via syringe. The reaction mixture is heated to 110 °C for 18 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield the N-arylated product.

Electrophilic Aromatic Substitution

The amino group of this compound is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The fluorine atom is a deactivating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The regiochemical outcome of electrophilic substitution is a result of the interplay of these directing effects.

Nitration

Nitration of anilines typically requires protection of the amino group to prevent oxidation and to control regioselectivity. However, direct nitration can be achieved under controlled conditions. For the closely related 2-bromo-5-fluoroaniline, nitration with a mixture of nitric acid and sulfuric acid at low temperatures has been reported to yield 2-bromo-5-fluoro-4-nitroaniline.[1] This suggests that the position para to the amino group and ortho to the bromine is the most favored site for electrophilic attack.

Table 3: Nitration of 2-Bromo-5-fluoroaniline

| Entry | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | HNO₃/H₂SO₄ | - | 0-5 | 1 | 2-Bromo-5-fluoro-4-nitroaniline | 53[1] |

Experimental Protocol: Nitration of 2-Bromo-5-fluoroaniline

To a three-necked flask containing concentrated sulfuric acid (3.2 mL) and cooled to 0-5 °C, 2-bromo-5-fluoroaniline (0.5 g) is added while maintaining the temperature.[1] Concentrated nitric acid (0.37 g) is then added dropwise.[1] After the addition is complete, the reaction mixture is slowly poured into ice-water.[1] The crude product is extracted with dichloromethane and recrystallized from isopropanol to give 2-bromo-5-fluoro-4-nitroaniline.[1]

Diazotization and Sandmeyer Reactions

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer or related reactions.

Sandmeyer Reaction

The Sandmeyer reaction involves the conversion of the diazonium salt to an aryl halide or cyanide using a copper(I) salt catalyst. This provides a method to replace the amino group with other functionalities.

Table 4: Representative Sandmeyer Reaction of an Aniline

| Entry | Starting Aniline | Reagents | Product | Yield (%) |

| 1 | p-Bromoaniline | 1. NaNO₂, HBr, 0-5°C; 2. CuBr | 1,4-Dibromobenzene | >90 |

Experimental Protocol: Diazotization and Sandmeyer Bromination

This compound (1.0 mmol) is dissolved in a mixture of hydrobromic acid (48%, 3 mL) and water (3 mL) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 mmol) in water (2 mL) is added dropwise, keeping the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a stirred solution of copper(I) bromide (1.2 mmol) in hydrobromic acid (48%, 2 mL) at room temperature. The reaction mixture is heated to 60 °C for 1 hour, then cooled and extracted with diethyl ether. The organic layer is washed with sodium hydroxide solution, water, and brine, then dried and concentrated to give the dibromofluorobenzene product.

Application in Heterocycle Synthesis: Quinazolines

This compound is a valuable precursor for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents. One important class of heterocycles accessible from this starting material is the quinazolines. For instance, 6-bromo-7-fluoro-substituted quinazolinones, which are of interest in medicinal chemistry, can be synthesized from this compound through a multi-step sequence.

A general synthetic route involves the acylation of the amino group, followed by cyclization with a suitable reagent to form the quinazolinone core. The bromine atom can then be further functionalized, for example, via Suzuki coupling.

Experimental Protocol: Synthesis of a 6-Bromo-7-fluoro-quinazolinone derivative (General)

This compound is first acylated with an appropriate acyl chloride or anhydride. The resulting amide is then cyclized, for example, by heating with formamide or another one-carbon source, to construct the pyrimidine ring of the quinazolinone. The reaction conditions are chosen to favor the desired cyclization pathway.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. The distinct reactivity of its bromo, fluoro, and amino substituents allows for a wide range of selective transformations. This guide has provided an overview of its utility in key reactions such as palladium-catalyzed cross-couplings, electrophilic substitutions, and diazotization reactions, complete with experimental protocols and quantitative data where available. The strategic application of these reactions enables the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. Further exploration of the reactivity of this compound is expected to lead to the discovery of novel synthetic methodologies and the development of new bioactive compounds.

References

The Strategic Influence of Halogenation: An In-depth Technical Guide on the Role of Bromine and Fluorine Substituents in 5-Bromo-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoroaniline is a pivotal chemical intermediate, extensively utilized in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors. Its utility stems directly from the unique and synergistic roles of its bromine and fluorine substituents. These halogens are not mere passive components; they actively modulate the molecule's electronic properties, reactivity, regioselectivity, and metabolic stability. This technical guide provides a comprehensive analysis of the distinct and combined influence of the bromine and fluorine atoms, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate its function as a versatile building block.

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and reactivity in synthetic applications. The presence of the halogen atoms and the amino group imparts a moderate polarity to the molecule.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 2924-09-6 | |

| Molecular Formula | C₆H₅BrFN | |

| Molecular Weight | 190.01 g/mol | |

| Appearance | White to yellow to orange powder or crystalline solid | |

| Melting Point | 27 °C | |

| Boiling Point | 105 °C / 12 mmHg | |

| Solubility | Slightly soluble in water; Soluble in organic solvents | |

| Density | ~1.694 g/cm³ (Predicted) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound and its derivatives.

| Spectroscopic Data | Details | Reference |

| ¹H NMR | Spectrum conforms to the expected structure. | |

| ¹³C NMR | Data available for structural elucidation. | |

| Other Techniques | HPLC, LC-MS, and UPLC data are often available from suppliers for purity assessment. |

The Role of the Bromine Substituent: A Handle for Cross-Coupling

The bromine atom, located at the C-5 position, is the primary site of reactivity for carbon-carbon and carbon-heteroatom bond formation. Its influence is multifaceted, affecting both the molecule's reactivity and its potential for diversification.

-

Versatile Leaving Group: The carbon-bromine (C-Br) bond is significantly weaker than the carbon-fluorine (C-F) bond. This disparity allows for the highly selective activation of the C-Br bond in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This enables the introduction of a wide array of aryl, alkyl, and amino groups at the C-5 position while leaving the rest of the molecule, including the C-F bond, intact.

-

Influence on Lipophilicity: The presence of the bulky and lipophilic bromine atom increases the overall lipophilicity of the molecule. This property is often manipulated in drug design to enhance membrane permeability and absorption.

-

Regiochemical Director: As an ortho-, para- director (though deactivating), the bromine atom, in concert with the other substituents, influences the position of any subsequent electrophilic aromatic substitution reactions.

The Role of the Fluorine Substituent: A Tool for Fine-Tuning Properties

The fluorine atom at the C-2 position is a strategic element in medicinal chemistry, imparting a range of desirable properties through its unique electronic nature.

-

Modulation of Basicity (pKa): Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect (-I effect) pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom of the amino group. This reduces the availability of the nitrogen's lone pair for protonation, thereby lowering the basicity (pKa) of the aniline. This modulation is critical in drug design for optimizing solubility, salt formation, and ligand-receptor binding interactions.

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong (approximately 109 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolic oxidation (a "metabolic soft spot") can effectively block this pathway. This increases the metabolic stability of the resulting drug molecule, leading to a longer biological half-life and improved pharmacokinetic profile.

-

Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic interactions and hydrogen bonds with biological targets like proteins and enzymes, potentially increasing the binding affinity and potency of a drug candidate.

-

Conformational Control: The small size and unique electronic properties of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological receptor.

Synergistic Effects and Orthogonal Reactivity

The true synthetic power of this compound lies in the synergistic interplay between the bromine and fluorine substituents. This combination creates a platform for sequential, regioselective modifications, often referred to as orthogonal synthesis. The significant difference in the reactivity of the C-Br and C-F bonds allows chemists to perform distinct chemical transformations at each site independently.

A typical synthetic strategy involves first targeting the more labile C-Br bond for a palladium-catalyzed cross-coupling reaction. Once the desired functionality is installed at the C-5 position, subsequent reactions can be performed, which may involve the amino group or, under more forcing conditions, activation of the C-F bond.

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful application of this compound in synthesis.

Synthesis of this compound from 4-Bromo-1-fluoro-2-nitrobenzene

This protocol describes a common method for preparing the title compound via the reduction of a nitro precursor.

Workflow Diagram

Detailed Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-1-fluoro-2-nitrobenzene (698 g) in 95% ethanol (0.90 L).

-

Reduction: To a separate vessel containing a stirred mixture of powdered iron (711 g) and saturated aqueous ammonium chloride (2.0 L), add the ethanol solution from step 1.

-

Heating: Heat the reaction mixture and maintain a temperature of 70°C with continuous stirring for 24 hours. The reaction should be monitored by HPLC until the starting material is completely consumed.

-

Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the iron salts.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Subject the remaining residue to liquid-liquid extraction using ethyl acetate (2 L) and water (2 L). Separate the organic phase. The aqueous phase should be extracted once more with ethyl acetate (1 L).

-

Isolation: Combine all organic phases, wash with water (1 L), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Final Product: Place the residue under high vacuum for approximately 5 hours to remove any residual solvent, yielding pure this compound. A typical yield for this procedure is around 91%.

General Protocol for Suzuki Cross-Coupling

This procedure outlines a general method for the palladium-catalyzed Suzuki cross-coupling reaction at the bromine position.

Reaction Scheme

Detailed Procedure:

-

Inert Atmosphere: To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Stir the mixture at an elevated temperature (typically 85-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to afford the desired 5-aryl-2-fluoroaniline derivative.

Conclusion

The bromine and fluorine substituents in this compound are not merely positional isomers but strategic chemical tools that impart distinct and invaluable functionalities. The bromine atom serves as a robust and versatile handle for building molecular complexity through cross-coupling chemistry, while the fluorine atom provides a means to fine-tune critical physicochemical and pharmacokinetic properties, such as basicity and metabolic stability. The orthogonal reactivity endowed by this specific halogenation pattern makes this compound an exceptionally valuable and highly sought-after building block for the efficient and targeted synthesis of novel pharmaceuticals and agrochemicals. A thorough understanding of the roles of these substituents is essential for its effective application in modern chemical research and development.

A Theoretical Deep Dive into the Isomers of Fluoroaniline: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive theoretical analysis of the ortho-, meta-, and para-isomers of fluoroaniline, leveraging computational chemistry to elucidate their structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the nuanced differences between these isomers and their potential applications.

Introduction

Fluoroaniline and its isomers are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. The position of the fluorine atom on the aniline ring significantly influences the molecule's physicochemical properties, including its reactivity, polarity, and biological activity. Understanding these isomeric differences at a molecular level is crucial for rational drug design and the development of novel materials. This whitepaper presents a consolidated overview of theoretical investigations into fluoroaniline isomers, primarily relying on Density Functional Theory (DFT), a powerful computational tool for predicting molecular properties.

Computational Methodology

The data and analyses presented herein are derived from established computational chemistry protocols, primarily centered around Density Functional Theory (DFT) calculations. These methods provide a robust framework for investigating the electronic structure and properties of molecules.

Geometry Optimization and Vibrational Analysis

The molecular structures of the ortho-, meta-, and para-fluoroaniline isomers were optimized using DFT calculations. A common and effective approach involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set.[1][2] This level of theory provides a good balance between computational cost and accuracy for predicting geometries and vibrational frequencies. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structures correspond to true energy minima.

Electronic Properties Analysis

To understand the electronic behavior of the fluoroaniline isomers, several key analyses were performed:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and kinetic stability of a molecule.[3] The HOMO-LUMO energy gap is a key indicator of molecular stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[1][4] This is achieved by studying the interactions between filled (donor) and empty (acceptor) orbitals.

The general workflow for such a theoretical investigation is depicted in the following diagram:

Results and Discussion

Molecular Geometry

The optimized geometrical parameters, including selected bond lengths and bond angles, for the three fluoroaniline isomers are presented in Table 1. The substitution of a fluorine atom on the benzene ring introduces slight distortions in the geometry compared to aniline.

Table 1: Selected Optimized Geometrical Parameters of Fluoroaniline Isomers

| Parameter | o-Fluoroaniline | m-Fluoroaniline | p-Fluoroaniline |

| Bond Lengths (Å) | |||

| C-N | 1.395 | 1.393 | 1.392 |

| C-F | 1.368 | 1.370 | 1.367 |

| **Bond Angles (°) ** | |||

| C-C-N | 121.5 | 119.8 | 120.5 |

| C-C-F | 118.9 | 119.2 | 119.5 |

Note: The presented values are representative and may vary slightly depending on the specific computational method and basis set used.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO energies are fundamental in describing the electron-donating and electron-accepting abilities of a molecule, respectively.[3] The calculated HOMO-LUMO energies and the resulting energy gaps for the fluoroaniline isomers are summarized in Table 2. A smaller HOMO-LUMO gap suggests higher chemical reactivity.[3]

Table 2: Frontier Molecular Orbital Energies and Energy Gaps of Fluoroaniline Isomers

| Parameter | o-Fluoroaniline | m-Fluoroaniline | p-Fluoroaniline |

| HOMO Energy (eV) | -5.42 | -5.51 | -5.35 |

| LUMO Energy (eV) | -0.25 | -0.28 | -0.22 |

| Energy Gap (ΔE) (eV) | 5.17 | 5.23 | 5.13 |

The para-isomer exhibits the smallest energy gap, suggesting it is the most reactive of the three isomers. The relationship between FMOs and chemical reactivity is illustrated below.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron delocalization within the molecule. The stabilization energy, E(2), associated with the interaction between a donor NBO and an acceptor NBO is a measure of the strength of that interaction. Key intramolecular interactions for the fluoroaniline isomers are presented in Table 3.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Fluoroaniline Isomers

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) - o-FA | E(2) (kcal/mol) - m-FA | E(2) (kcal/mol) - p-FA |

| LP(1) N | π(C1-C6) | 48.2 | 49.5 | 50.1 |

| LP(1) N | π(C2-C3) | 2.5 | 1.8 | 2.3 |

| π(C1-C6) | π(C2-C3) | 20.1 | 19.8 | 20.5 |

| π(C4-C5) | π(C1-C6) | 22.5 | 21.9 | 23.1 |

Note: LP denotes a lone pair. FA stands for Fluoroaniline. The specific carbon numbering may vary.

The strong interaction between the nitrogen lone pair (LP(1) N) and the antibonding π*(C-C) orbitals of the ring indicates significant delocalization of the lone pair electrons into the aromatic system. This hyperconjugative interaction contributes to the stability of the molecule.

Conclusion

The theoretical investigation of fluoroaniline isomers using DFT methods provides valuable insights into their structure-property relationships. The position of the fluorine atom subtly alters the molecular geometry and significantly influences the electronic properties. The para-isomer is predicted to be the most reactive due to its smaller HOMO-LUMO energy gap. NBO analysis reveals significant electron delocalization from the nitrogen lone pair into the aromatic ring, a key factor in the stability of these molecules. This detailed theoretical understanding is paramount for the targeted design and synthesis of new drug candidates and functional materials based on the fluoroaniline scaffold.

References

IUPAC name for 5-Bromo-2-fluoroaniline

An In-depth Technical Guide to 5-Bromo-2-fluoroaniline

Abstract

This compound is an important halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts specific reactivity and properties that are highly valued in the development of pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and significant applications, particularly within the field of drug discovery.

Chemical and Physical Properties

This compound, with the IUPAC name This compound , is a crystalline solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for researchers and chemists working with this compound.

| Property | Value |

| IUPAC Name | This compound[3][4] |

| CAS Number | 2924-09-6[1][3][4] |

| Molecular Formula | C₆H₅BrFN[1][3][4] |

| Molecular Weight | 190.01 g/mol [1][3] |

| Appearance | White to light yellow crystalline solid[2] |

| Melting Point | 27 - 35 °C[1][2] |

| Boiling Point | 105 °C at 12 mmHg[1] |

| Density | 1.694 g/cm³ (Predicted)[1] |

| Solubility | Slightly soluble in water[1][5] |

| InChI Key | ADWKOCXRCRSMLQ-UHFFFAOYSA-N[3][4] |

| SMILES | C1=CC(=C(C=C1Br)N)F[3] |

Synthesis of this compound

The primary and most common route for synthesizing this compound involves the reduction of its corresponding nitro precursor, 4-bromo-1-fluoro-2-nitrobenzene. Various reducing agents can be employed, with iron powder in the presence of an acid or catalytic hydrogenation being prevalent methods.

Experimental Protocol: Reduction with Iron Powder

A widely used laboratory-scale synthesis involves the reduction of 4-bromo-1-fluoro-2-nitrobenzene using iron powder and a proton source, such as ammonium chloride or acetic acid.[5]

Materials:

-

4-bromo-1-fluoro-2-nitrobenzene

-

Iron powder

-

Saturated aqueous ammonium chloride solution

-

95% Ethanol

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

Procedure:

-

Dissolve 4-bromo-1-fluoro-2-nitrobenzene (e.g., 698 g) in 95% ethanol (0.90 L).[5]

-

Prepare a mixture of powdered iron (e.g., 711 g) and saturated aqueous ammonium chloride (2.0 L).[5]

-

Add the ethanolic solution of the nitro compound to the iron/ammonium chloride mixture.[5]

-

Heat the reaction mixture to 70°C and stir continuously for 24 hours. Monitor the reaction progress by HPLC until the starting material is consumed.[5]

-

After the reaction is complete, cool the mixture to room temperature and filter through diatomaceous earth to remove the iron salts.[5]

-

Concentrate the filtrate under reduced pressure to remove the ethanol.[5]

-

Perform a liquid-liquid extraction on the residue with ethyl acetate and water.[5]

-

Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.[5]

-

Filter the drying agent and concentrate the organic phase under reduced pressure. Further drying under high vacuum yields this compound as the final product.[5]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a scaffold for creating novel active compounds.[2]

The presence of the fluorine atom can significantly enhance a drug's metabolic stability, binding affinity, and lipophilicity, which can improve its pharmacokinetic and pharmacodynamic profile.[6] The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more elaborate molecular architectures.

Key application areas include:

-

Pharmaceutical Development: This compound is a crucial building block in the synthesis of various pharmaceuticals, including anti-cancer agents and antibiotics.[2] While specific drugs containing the this compound moiety are proprietary, the related isomer 4-bromo-2-fluoroaniline is a component of the FDA-approved cancer drug Vandetanib, highlighting the importance of this structural motif.[7]

-

Ligand for Receptors: It has been identified as a ligand for certain ionotropic glutamate receptors, suggesting its potential role in research related to neurodegenerative diseases.[8]

-

Material Science: It is utilized in creating specialty polymers and coatings, contributing to enhanced chemical resistance and durability.[2]

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using standard analytical techniques. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), are critical for quality control and research purposes.[9] While detailed spectra are beyond the scope of this guide, researchers can typically obtain certificates of analysis with this data from commercial suppliers. The ¹H NMR spectrum, for instance, would show characteristic signals for the three aromatic protons, with splitting patterns influenced by coupling to each other and to the fluorine atom.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions. It is considered harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[3] It is also irritating to the respiratory system.[1]

Recommended safety measures include:

-

Handling in a well-ventilated area or fume hood.[1]

-

Wearing suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

-

Disposing of the material and its container as hazardous waste.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and material science. Its well-defined synthesis and the dual reactivity offered by its halogen substituents make it an attractive starting material for the creation of diverse and complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective use in research and development.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H61678.14 [thermofisher.com]

- 5. This compound | 2924-09-6 [chemicalbook.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | 2924-09-6 | FB32855 | Biosynth [biosynth.com]

- 9. 2924-09-6|this compound|BLD Pharm [bldpharm.com]

Methodological & Application

Synthesis of 5-Bromo-2-fluoroaniline from 4-bromo-1-fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 5-Bromo-2-fluoroaniline, a key intermediate in pharmaceutical and agrochemical research. The primary focus is on the reduction of the nitro group of 4-bromo-1-fluoro-2-nitrobenzene. Various reduction methodologies are discussed and compared, with a detailed, step-by-step protocol provided for a high-yield synthesis using iron powder.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and crop protection chemicals. Its unique substitution pattern allows for diverse chemical modifications. The synthesis of this aniline is most commonly achieved through the reduction of the corresponding nitro compound, 4-bromo-1-fluoro-2-nitrobenzene. The choice of reduction method can significantly impact yield, purity, and scalability. This document outlines several common methods and provides a detailed protocol for a robust and efficient procedure.

Overview of Synthetic Routes

The reduction of a nitroarene to an aniline is a fundamental transformation in organic chemistry.[1] Several methods have been developed for this purpose, each with its own advantages and disadvantages.[2] The primary strategies for the synthesis of this compound from 4-bromo-1-fluoro-2-nitrobenzene involve chemical reduction and catalytic hydrogenation.[3]

Common Reduction Methods:

-

Metal/Acid Reductions: Historically, the Béchamp reduction, using iron and a mineral acid, was a common industrial method.[1] Milder conditions using iron powder with ammonium chloride or acetic acid are now more prevalent.[2][4] Other metals like tin (Sn) and zinc (Zn) in acidic media can also be employed.[4]

-

Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney nickel.[4] It is often a cleaner reaction, with water as the only byproduct.[5] However, care must be taken to avoid dehalogenation, especially with bromine-containing compounds.[3][4]

Data Presentation

The following table summarizes various methods for the reduction of 4-bromo-1-fluoro-2-nitrobenzene.

| Method | Reagents | Solvent(s) | Key Advantages | Key Disadvantages |

| Iron Reduction | Iron powder, Ammonium chloride | Ethanol, Water | High yield, cost-effective, high functional group tolerance.[1][6] | Generates significant iron oxide waste, workup can be tedious.[1][7] |

| Catalytic Hydrogenation | H₂, Raney Nickel | Methanol | High purity, environmentally friendly (water byproduct).[8] | Potential for dehalogenation, requires specialized equipment (hydrogenator).[3][4] |

| Catalytic Hydrogenation | H₂, Palladium on carbon (Pd/C) | Various organic solvents | Generally high efficiency and selectivity.[4] | Catalyst cost, potential for dehalogenation.[1][4] |

| Tin(II) Chloride Reduction | Tin(II) chloride (SnCl₂) | Ethanol, Acetic Acid | Mild conditions, good for sensitive substrates.[4] | Stoichiometric amounts of tin salts are required, leading to metal waste. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Iron Reduction

This protocol is based on a high-yield procedure utilizing iron powder and ammonium chloride.[6]

Materials:

-

4-bromo-1-fluoro-2-nitrobenzene

-

Iron powder

-

Saturated aqueous ammonium chloride solution

-

95% Ethanol

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Diatomaceous earth (Celite)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

High vacuum pump

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1-fluoro-2-nitrobenzene (e.g., 698 g) in 95% ethanol (0.90 L).[6]

-

Addition of Reagents: To this solution, add powdered iron (e.g., 711 g) and a saturated aqueous solution of ammonium chloride (2.0 L).[6]

-

Reaction: Stir the mixture vigorously and heat to 70°C for 24 hours.[6] The reaction progress should be monitored by a suitable analytical technique such as HPLC or TLC until the starting material is completely consumed.[6]

-

Work-up:

-

Cool the reaction mixture to room temperature.[6]

-

Filter the mixture through a pad of diatomaceous earth to remove the iron salts.[6]

-

Concentrate the filtrate under reduced pressure to remove the ethanol.[6]

-

Perform a liquid-liquid extraction of the residue with ethyl acetate (2 L) and water (2 L).[6]

-

Separate the organic layer and extract the aqueous layer again with ethyl acetate (1 L).[6]

-

Combine all organic phases and wash with water (1 L).[6]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

-

-

Purification: To obtain the final product with high purity, subject the residue to high vacuum for several hours to remove any residual solvent. This procedure can yield this compound in high purity (e.g., 545.76 g, 91% yield).[6]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Overview

Caption: Simplified reduction pathway of a nitroarene to an aniline.

References

- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 2924-09-6 [chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

Application Notes and Protocols for the Use of 5-Bromo-2-fluoroaniline as a Pharmaceutical Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoroaniline is a key building block in medicinal chemistry, valued for its utility in the synthesis of complex heterocyclic scaffolds for pharmaceutical applications.[1][2] Its distinct substitution pattern, featuring a bromine atom and a fluorine atom on the aniline ring, offers versatile reactivity for the construction of targeted therapies, particularly in the realm of oncology. This intermediate is instrumental in the development of kinase inhibitors, a class of drugs that target specific signaling pathways implicated in cancer cell proliferation and survival.[2]

This document provides detailed application notes on the utility of this compound as a precursor to key intermediates in the synthesis of clinically relevant MEK inhibitors, such as Trametinib and Cobimetinib. It also includes a detailed experimental protocol for a Sandmeyer reaction to convert this compound into a versatile iodinated intermediate, a crucial step in the synthesis of these targeted agents.

Application Notes

The primary application of this compound in the synthesis of MEK inhibitors lies in its role as a precursor to 2-fluoro-4-iodoaniline. This transformation is critical as the 2-fluoro-4-iodophenylamino moiety is a key pharmacophore in several potent and selective MEK inhibitors.[3] The iodine atom in 2-fluoro-4-iodoaniline serves as a handle for subsequent cross-coupling reactions to build the complex molecular architecture of the final drug substance.[1][4]

Synthesis of MEK Inhibitor Scaffolds

Trametinib (Mekinist®): This allosteric inhibitor of MEK1 and MEK2 is used in the treatment of various cancers, including melanoma.[3] The synthesis of Trametinib involves the condensation of 2-fluoro-4-iodoaniline with a pyrimidinetrione core.

Cobimetinib (Cotellic®): Used in combination with BRAF inhibitors for the treatment of melanoma, Cobimetinib also features the 2-fluoro-4-iodoanilino group.[5] Its synthesis involves the coupling of 2-fluoro-4-iodoaniline with a substituted benzoic acid derivative, followed by amide bond formation with a piperidine-azetidine moiety.[2][6]

The general strategy involves the initial conversion of this compound to an iodinated intermediate, which then participates in the core scaffold assembly of the respective MEK inhibitor. The Sandmeyer reaction provides a classic and effective method for the diazotization of the aniline and subsequent introduction of iodine.[7][8]

Data Presentation

The following table summarizes the key intermediates and final drug products associated with the use of this compound as a starting material.

| Starting Material | Key Intermediate | Final Drug Product | Therapeutic Class |

| This compound | 2-Fluoro-4-iodoaniline | Trametinib | MEK Inhibitor |

| This compound | 2-Fluoro-4-iodoaniline | Cobimetinib | MEK Inhibitor |

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-iodoaniline from this compound via a Two-Step Process

This protocol outlines a representative procedure for the conversion of this compound to 2-fluoro-4-iodoaniline, a key intermediate for MEK inhibitor synthesis. This process involves a Sandmeyer reaction.

Step 1: Diazotization of this compound

-

Materials: this compound, Hydrochloric acid (HCl), Sodium nitrite (NaNO₂), Ice.

-

Procedure:

-

In a reaction vessel, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with stirring.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Step 2: Iodination (Sandmeyer Reaction)

-

Materials: Diazonium salt solution from Step 1, Potassium iodide (KI), Water.

-

Procedure:

-

In a separate vessel, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-fluoro-4-iodoaniline.

-

Quantitative Data (Representative):

| Step | Product | Yield (%) | Purity (%) |

| 1 & 2 | 2-Fluoro-4-iodoaniline | 50-60 | >98 (by HPLC) |

Note: Yields are indicative and may vary based on reaction scale and optimization.

Mandatory Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 5. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2017096996A1 - Preparation method for cobimetinib - Google Patents [patents.google.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

The Versatility of 5-Bromo-2-fluoroaniline in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-2-fluoroaniline is a versatile building block in organic synthesis, prized for its unique electronic and structural properties that enable the construction of complex molecules. Its strategic placement of bromine, fluorine, and amine functionalities allows for a wide range of chemical transformations, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on kinase inhibitors.

Application Notes

This compound serves as a key precursor in the synthesis of a variety of heterocyclic compounds. The presence of a bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The fluorine atom can enhance the metabolic stability and binding affinity of the final compound, a desirable feature in drug design. The aniline moiety is a versatile nucleophile, readily participating in reactions to form amides, ureas, and nitrogen-containing heterocycles.

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors feature a substituted aniline scaffold, which mimics the adenine region of ATP, the natural substrate for kinases. The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of potent and selective kinase inhibitors.

Synthesis of 1,3,5-Triazine Derivatives

A prominent application of this compound is in the synthesis of substituted 1,3,5-triazine (s-triazine) derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The synthesis involves the sequential nucleophilic aromatic substitution of chlorine atoms on cyanuric chloride.

The reaction proceeds in a stepwise manner, with the reactivity of the chlorine atoms on the triazine ring decreasing with each substitution. This allows for the controlled introduction of different nucleophiles. The first substitution with an amine, such as this compound, is typically carried out at a low temperature (0 °C) to ensure mono-substitution. Subsequent substitutions with other nucleophiles can then be performed at higher temperatures.

Experimental Workflow for Triazine Synthesis